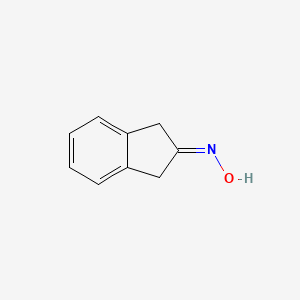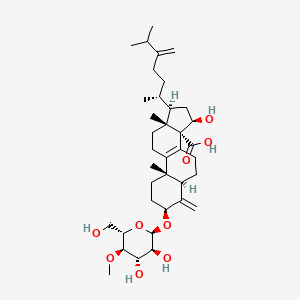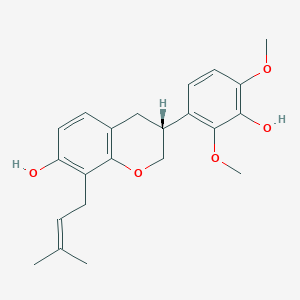
N-(Bromoacetyl)-3-((4-arsonophenyl)azo)tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Bromoacetyl)-3-((4-arsonophenyl)azo)tyrosine is a synthetic organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments. This particular compound is notable for its incorporation of both bromoacetyl and arsonophenyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bromoacetyl)-3-((4-arsonophenyl)azo)tyrosine typically involves the following steps:
Diazotization: The starting material, usually an aniline derivative, is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative, such as tyrosine, to form the azo compound.
Bromoacetylation: The resulting azo compound is then reacted with bromoacetyl chloride to introduce the bromoacetyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in solvent systems that facilitate the formation of the desired product while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(Bromoacetyl)-3-((4-arsonophenyl)azo)tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the arsonophenyl group.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the bromoacetyl group under mild conditions.
Major Products Formed
Oxidation: Oxidized arsonophenyl derivatives.
Reduction: Corresponding amines and other reduced products.
Substitution: Substituted derivatives with various functional groups replacing the bromoacetyl group.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: May be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Bromoacetyl)-3-((4-arsonophenyl)azo)tyrosine involves its interaction with molecular targets such as enzymes or receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The arsonophenyl group may also interact with specific biological pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(Bromoacetyl)-3-((p-nitrophenyl)azo)tyrosine
- N-(Bromoacetyl)-3-((p-sulfophenyl)azo)tyrosine
- N-(Bromoacetyl)-3-((p-chlorophenyl)azo)tyrosine
Uniqueness
N-(Bromoacetyl)-3-((4-arsonophenyl)azo)tyrosine is unique due to the presence of the arsonophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness may translate to specific applications in research and industry that are not achievable with other compounds.
Properties
CAS No. |
77053-05-5 |
|---|---|
Molecular Formula |
C17H17AsBrN3O7 |
Molecular Weight |
530.2 g/mol |
IUPAC Name |
(2S)-3-[3-[(4-arsonophenyl)diazenyl]-4-hydroxyphenyl]-2-[(2-bromoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C17H17AsBrN3O7/c19-9-16(24)20-14(17(25)26)8-10-1-6-15(23)13(7-10)22-21-12-4-2-11(3-5-12)18(27,28)29/h1-7,14,23H,8-9H2,(H,20,24)(H,25,26)(H2,27,28,29)/t14-/m0/s1 |
InChI Key |
HNDSRLINSXUWFP-AWEZNQCLSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)CC(C(=O)O)NC(=O)CBr)O)[As](=O)(O)O |
Isomeric SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)C[C@@H](C(=O)O)NC(=O)CBr)O)[As](=O)(O)O |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)CC(C(=O)O)NC(=O)CBr)O)[As](=O)(O)O |
Synonyms |
N-(bromoacetyl)-3-((4-arsonophenyl)azo)tyrosine N-(bromoacetyl)-3-((p-arsonophenyl)azo)tyrosine NBAPAT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3,11-Bis(carboxymethyl)-3,7,11,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-trien-7-yl]acetic acid](/img/structure/B1205019.png)
![2-[(6-Aminopurin-7-yl)methoxy]ethanol](/img/structure/B1205020.png)
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-6-(4-propylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B1205021.png)

![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B1205027.png)


![N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine](/img/structure/B1205032.png)
![N-[2-(4-methoxyphenyl)-5-benzotriazolyl]butanamide](/img/structure/B1205034.png)
![N-[4-(4-morpholinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1205035.png)

